molecular formula C16H12O5 B010224 1,4-Dimethoxy-2-hydroxyanthraquinone CAS No. 107953-78-6

1,4-Dimethoxy-2-hydroxyanthraquinone

Cat. No.: B010224
CAS No.: 107953-78-6
M. Wt: 284.26 g/mol
InChI Key: IVWHLWDPENTYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethoxy-2-hydroxyanthraquinone, also known as quinizarin, is a natural dye that has been widely used in the textile industry for many years. In recent years, it has gained attention in the scientific community due to its potential applications in various fields, including biomedical research.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-hydroxyanthraquinone is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. In cancer research, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes. Its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Quinizarin has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to have antioxidant properties and can scavenge free radicals. In animal studies, this compound has been found to have hepatoprotective effects and can protect against liver damage induced by various toxins.

Advantages and Limitations for Lab Experiments

One advantage of using 1,4-Dimethoxy-2-hydroxyanthraquinone in lab experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions. It is also sensitive to light and can degrade over time.

Future Directions

There are many potential future directions for research on 1,4-Dimethoxy-2-hydroxyanthraquinone. One area of interest is its potential use as a natural dye in the textile industry. It may also have applications in the development of new antimicrobial and anticancer agents. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic uses.

Synthesis Methods

Quinizarin can be synthesized by various methods, including the oxidation of 1,4-dimethoxyanthraquinone with potassium permanganate or hydrogen peroxide. It can also be obtained from natural sources such as the roots of the madder plant.

Scientific Research Applications

Quinizarin has been found to have antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In cancer research, 1,4-Dimethoxy-2-hydroxyanthraquinone has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

107953-78-6

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

2-hydroxy-1,4-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-20-11-7-10(17)16(21-2)13-12(11)14(18)8-5-3-4-6-9(8)15(13)19/h3-7,17H,1-2H3

InChI Key

IVWHLWDPENTYKS-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O

107953-78-6

synonyms

1,4-dimethoxy-2-hydroxyanthraquinone
1,4-DMHA

Origin of Product

United States

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